

3-Bromo-5-fluoro-2-methylaniline molecular structure and IUPAC name

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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-methylaniline

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An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methylaniline

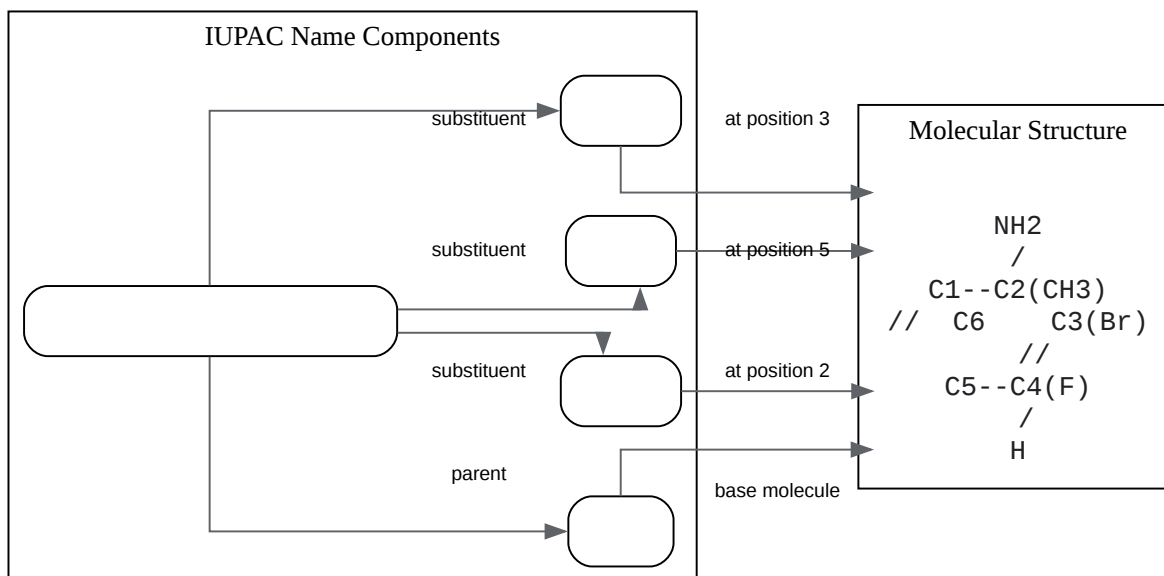
This document provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **3-Bromo-5-fluoro-2-methylaniline**, a key intermediate in various chemical syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Molecular Structure and Nomenclature

IUPAC Name: **3-bromo-5-fluoro-2-methylaniline**^[1]

The systematic IUPAC name precisely describes the arrangement of functional groups on the aniline ring. The parent structure is aniline, which is a benzene ring substituted with an amino group (-NH₂). The substituents are numbered to give the lowest possible locants, starting from the carbon atom bearing the amino group as position 1 is implied for the principal functional group. However, in substituted anilines, the numbering is often dictated by the substitution pattern to give the lowest set of locants. In this case, the methyl group is at position 2, the bromine atom at position 3, and the fluorine atom at position 5.

Below is a diagram illustrating the relationship between the IUPAC name and the molecular structure.



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Caption: Logical relationship between the IUPAC name and molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-5-fluoro-2-methylaniline** is presented in the table below.

Property	Value	Source
Molecular Formula	C7H7BrFN	PubChem[1]
Molecular Weight	204.04 g/mol	PubChem[1]
CAS Number	502496-36-8	PubChem[1]

Spectroscopic Data

The identity and purity of **3-Bromo-5-fluoro-2-methylaniline** can be confirmed using various spectroscopic techniques. The ¹H Nuclear Magnetic Resonance (NMR) data is particularly informative.

¹ H NMR (DMSO-d ₆)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Aromatic CH	6.60	dd	2.8 and 8.4	1H	H-6
Aromatic CH	6.42	dd	2.8 and 11.6	1H	H-4
Amine	5.54	bs	-	2H	-NH ₂
Methyl	2.09	s	-	3H	-CH ₃

Data sourced
from
ChemicalBoo
[k\[2\]](#)

Experimental Protocol: Synthesis

A common method for the synthesis of **3-Bromo-5-fluoro-2-methylaniline** involves the reduction of the corresponding nitro compound, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.

Reaction: Reduction of a nitro group to an amine.

Reagents and Materials:

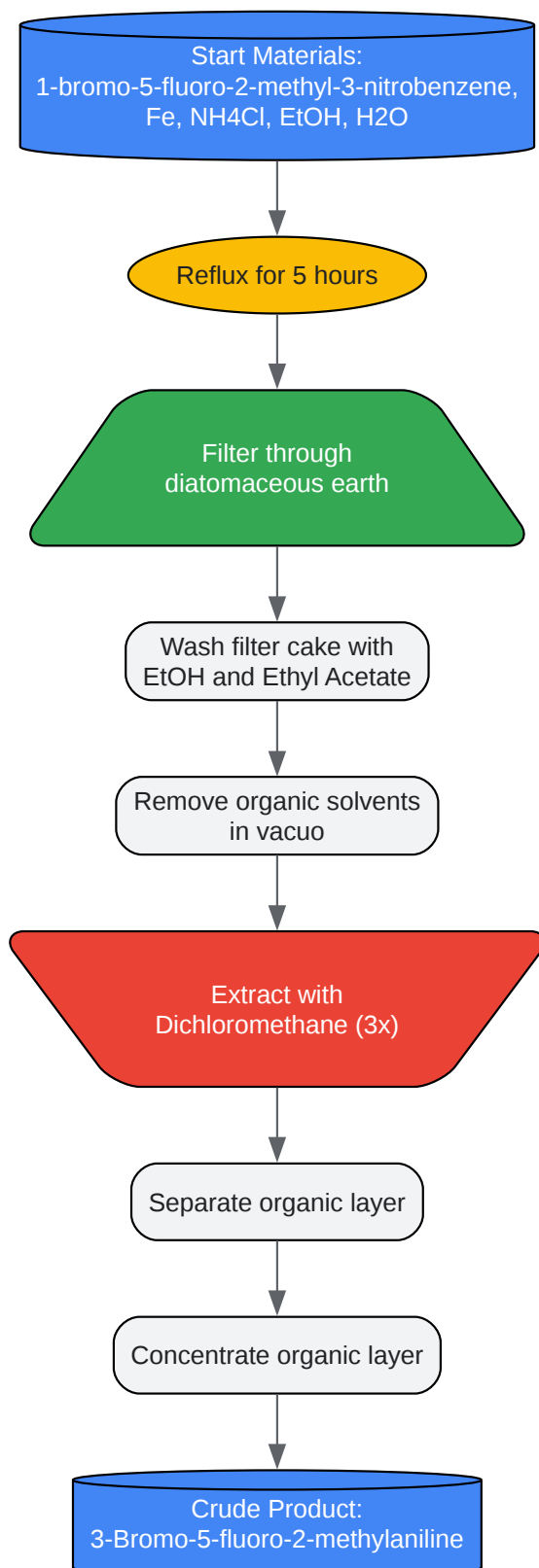
- 1-bromo-5-fluoro-2-methyl-3-nitrobenzene
- Iron powder
- Ammonium chloride
- Ethanol
- Water

- Dichloromethane
- Diatomaceous earth

Procedure:[2]

- To a mixture of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol) and iron powder (0.6 g, 10.68 mmol), add ammonium chloride (571 mg, 10.7 mmol).
- Add water (24 mL) and ethanol (24 mL) to the mixture.
- Reflux the reaction mixture for 5 hours.
- After completion, filter the reaction mixture through diatomaceous earth.
- Wash the filter cake with ethanol (100 mL) and ethyl acetate (100 mL).
- Remove the organic solvent in vacuo to obtain an aqueous solution.
- Extract the aqueous solution with dichloromethane (3 x 30 mL).
- Separate the organic layer and concentrate to afford the crude product, **3-bromo-5-fluoro-2-methylaniline**.

The following diagram illustrates the experimental workflow for the synthesis.



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Caption: Experimental workflow for the synthesis of **3-Bromo-5-fluoro-2-methylaniline**.

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References

- 1. 3-Bromo-5-fluoro-2-methylaniline | C₇H₇BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8 [chemicalbook.com]
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